5-Methoxy-2,3-dioxoindoline-7-carboxylic acid
Overview
Description
5-Methoxy-2,3-dioxoindoline-7-carboxylic acid is a chemical compound with the molecular formula C10H7NO5 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of an indole derivative.
Methoxylation: The indole derivative undergoes methoxylation to introduce the methoxy group at the 5-position.
Oxidation: The compound is then oxidized to form the 2,3-dioxoindoline structure.
Carboxylation: Finally, the carboxyl group is introduced at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Common techniques include:
Catalytic Reactions: Using catalysts to improve reaction efficiency.
Purification: Employing methods such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dioxoindoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced to form indoline derivatives.
Substitution: The methoxy and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield indoline derivatives.
Scientific Research Applications
5-Methoxy-2,3-dioxoindoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to cell survival, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-2-carboxylic acid: Similar structure but lacks the 2,3-dioxoindoline moiety.
Indole-3-acetic acid: A plant hormone with a different functional group arrangement.
5-Methoxy-1H-indole-2-carboxylic acid: Another indole derivative with different substitution patterns.
Uniqueness
5-Methoxy-2,3-dioxoindoline-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-2,3-dioxo-1H-indole-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-16-4-2-5-7(6(3-4)10(14)15)11-9(13)8(5)12/h2-3H,1H3,(H,14,15)(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGKHCHJHMBKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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